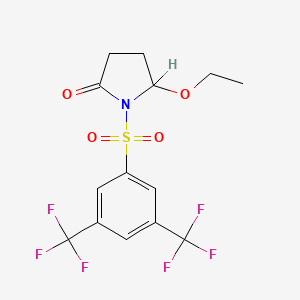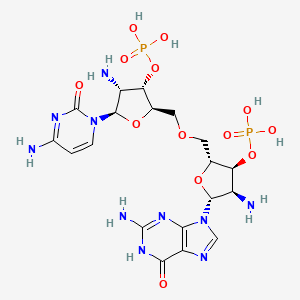![molecular formula C10H14N2O5 B15187361 5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione CAS No. 127516-98-7](/img/structure/B15187361.png)
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methyl group and a trihydroxypent-1-enyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a suitable aldehyde or ketone, followed by reduction and hydroxylation steps to introduce the trihydroxypent-1-enyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process, often employing green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the side chain can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl group and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology sectors.
Mécanisme D'action
The mechanism of action of 5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trihydroxypent-1-enyl side chain allows the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The presence of both the methyl group and the trihydroxypent-1-enyl side chain in this compound makes it unique. This combination of functional groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
127516-98-7 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-6-4-12(10(17)11-9(6)16)3-2-7(14)8(15)5-13/h2-4,7-8,13-15H,5H2,1H3,(H,11,16,17)/b3-2+/t7-,8+/m0/s1 |
Clé InChI |
UVYVDIMWTLSDFQ-RIAPOHOLSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)/C=C/[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C=CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


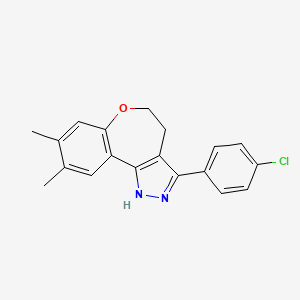

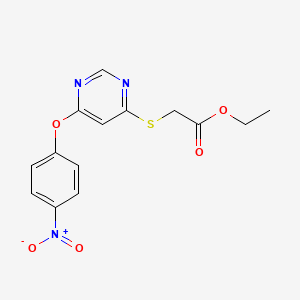

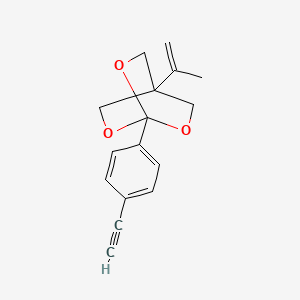
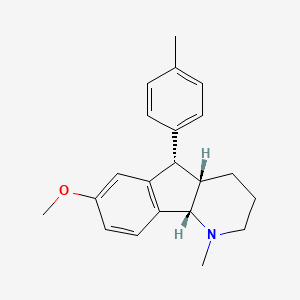
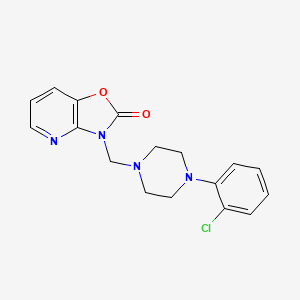

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
